

# Unveiling Novocebrin (Tinofedrine): A Technical Guide to its Discovery and Synthesis

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## Compound of Interest

Compound Name: Novocebrin

Cat. No.: B1679986

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and known pharmacological effects of **Novocebrin**, also known as Tinofedrine. The information is curated for professionals in the fields of pharmaceutical research and drug development, presenting available data in a structured and comprehensive manner.

## Discovery and Background

**Novocebrin**, identified by the developmental code name D 8955 and the chemical name Tinofedrine, was first described in scientific literature in 1978.<sup>[1]</sup> It was synthesized in the research laboratories of Homburg, with initial pharmacological studies focusing on its properties as a central nervous system activator and its effects on hemodynamics.

Chemically, **Novocebrin** is l-(+)-alpha-(1-[(3,3-Di-3-thienylallyl)amino]-ethyl)-benzyl alcohol hydrochloride. It is classified as a sympathomimetic and a cerebral vasodilator and belongs to the amphetamine family of compounds.<sup>[1]</sup> Despite its initial investigation, Tinofedrine was never brought to market.

## Synthesis Pathway

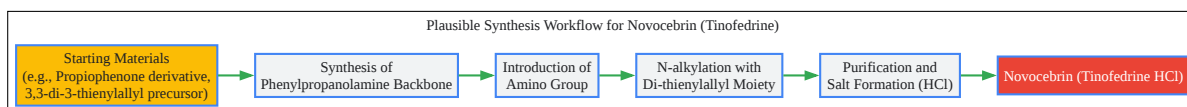
While a detailed, step-by-step synthesis protocol for **Novocebrin** (Tinofedrine) is not readily available in publicly accessible literature, its chemical structure, l-(+)-alpha-(1-[(3,3-Di-3-

thienylallyl)amino]-ethyl)-benzyl alcohol hydrochloride, suggests a multi-step synthetic route common for phenylpropanolamine derivatives.

A plausible synthetic approach would likely involve the following key transformations:

- **Formation of the Phenylpropanolamine Backbone:** This could be achieved through various established methods, potentially starting from a substituted propiophenone derivative.
- **Introduction of the Amino Group:** Reductive amination of a suitable ketone precursor would introduce the ethylamine side chain.
- **Attachment of the Di-thienylallyl Group:** The final key step would involve the N-alkylation of the norephedrine analogue with a 3,3-di-3-thienylallyl halide or a related electrophile.
- **Salt Formation:** The final product would be converted to its hydrochloride salt to improve its stability and solubility.

The logical workflow for a potential synthesis is outlined below:



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Caption: Plausible high-level synthesis workflow for **Novocebrin** (Tinofedrine).

## Pharmacological Effects and Quantitative Data

**Novocebrin** has been investigated for its effects on the central nervous system and the cardiovascular system. The most significant quantitative data available pertains to its cerebral vasodilator activity.

## Cerebral Blood Flow

A key study conducted on human subjects demonstrated the potent effect of **Novocebrin** on cerebral hemodynamics.

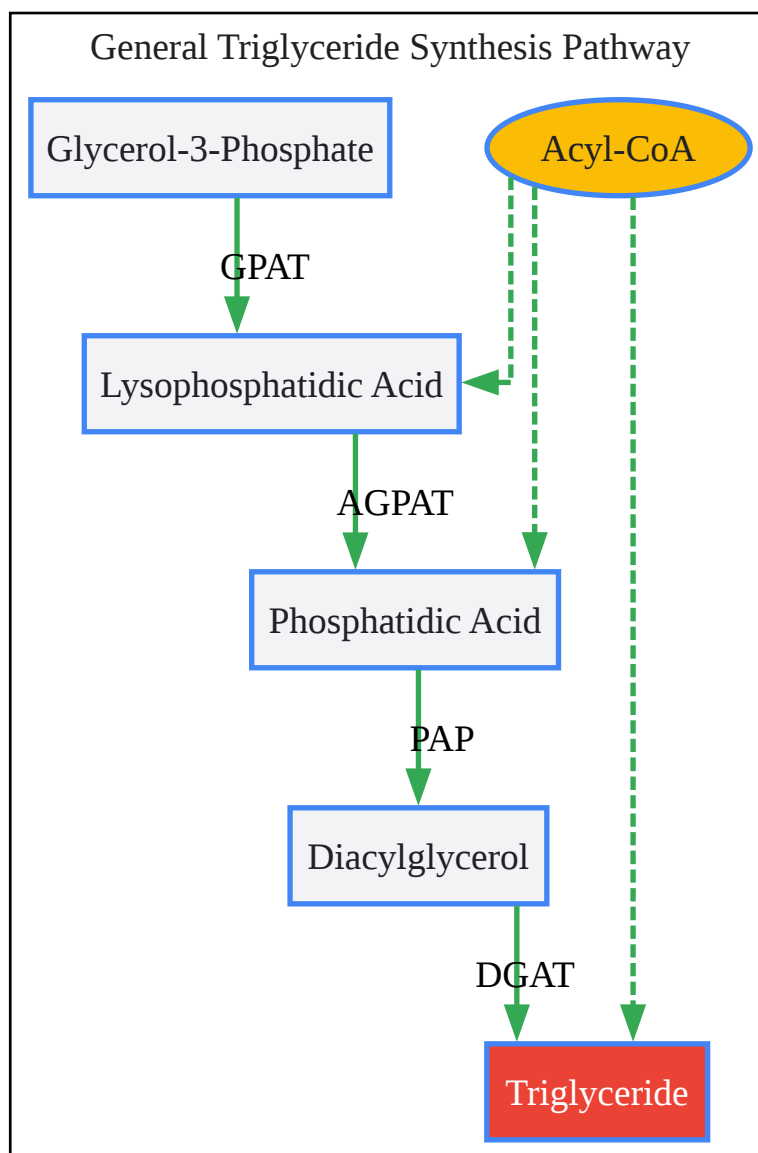
Parameter	Pre-treatment (Mean)	Post-treatment (Mean)	Percentage Change	Significance
Cerebral Blood Flow (CBF)	43.3 ml/100 g/min	55.5 ml/100 g/min	+28%	Significant

Table 1: Effect of Intravenous Novocebrin on Cerebral Blood Flow in Patients with Multi-infarct Dementia[2]

## Triglyceride Biosynthesis Inhibition

Some reports suggest that **Novocebrin** inhibits triglyceride biosynthesis. However, quantitative data such as IC50 or EC50 values from in vitro or in vivo studies are not available in the public domain. The proposed mechanism for this inhibition is also not well-documented.

A general signaling pathway for triglyceride synthesis is presented below for context. The specific target of **Novocebrin** within this pathway remains to be elucidated.



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Caption: Simplified pathway of triglyceride biosynthesis.

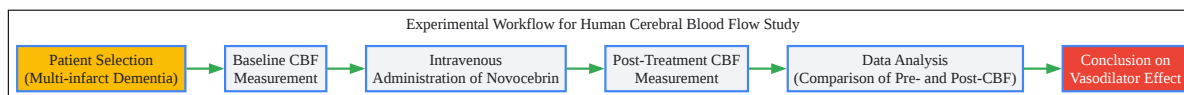
## Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of **Novocebrin** are scarce. However, based on the available literature, the following methodologies were likely employed.

## Cerebral Blood Flow Measurement in Humans

The study on patients with multi-infarct dementia likely utilized a recognized technique for measuring cerebral blood flow.

#### Experimental Workflow for Cerebral Blood Flow Study



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Caption: Logical workflow for the clinical evaluation of **Novocebrin**'s effect on cerebral blood flow.

The method for measuring cerebral blood flow would have likely been a technique such as the <sup>133</sup>Xenon inhalation method or a similar tracer-based imaging modality, which were standard during the period of the research.

## Conclusion

**Novocebrin** (Tinofedrine) is a sympathomimetic and cerebral vasodilator that demonstrated a significant ability to increase cerebral blood flow in a clinical setting. While its initial discovery and some pharmacological data are documented, a comprehensive public record of its synthesis, detailed quantitative pharmacology, and specific mechanisms of action remains limited. This guide provides a consolidated overview of the available technical information for researchers and professionals interested in this compound and its class. Further investigation into archived literature and patents may yield more detailed insights into the full scientific profile of **Novocebrin**.

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## References

- 1. Tiofedrine - Wikipedia [en.wikipedia.org]
- 2. Effect of tinofedrine (Homburg D8955) on cerebral blood flow in multi-infarct dementia - PMC [pmc.ncbi.nlm.nih.gov]
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